Dichlone

Description

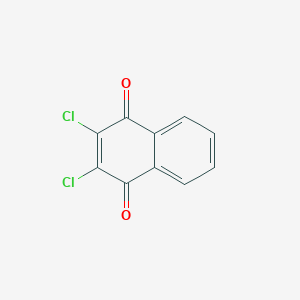

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPKNMBRVBMTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O2 | |

| Record name | DICHLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020425 | |

| Record name | Dichlone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlone is a yellow crystalline solid dissolved in a water-emulsifiable liquid carrier. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Used as a fungicide., Golden yellow solid; [Merck Index] Yellow solid dissolved in water-emulsifiable liquid carrier; [CAMEO] Yellow powder; [MSDSonline] | |

| Record name | DICHLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes 527 °F (USCG, 1999), 275 °C at 2 mm Hg | |

| Record name | DICHLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in alcohol, ether, benzene, About 4% in xylene, o-dichlorobenzene. Moderately soluble in acetone, dioxane, In water, 8.0 mg/L; water buffered to pH 7.4. /Temp not specified/, 0.1 mg/L water at 25 °C; 1.0 mg/L and 7 mg/L (temp not specified), Moderately soluble in ethyl acetate, acetic acid, dimethylformamide; sparingly soluble in alcohols | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.8 (Air = 1) | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000011 [mmHg], 1.1X10-6 mm Hg at 25 °C | |

| Record name | Dichlone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Golden yellow needles or leaflets from alcohol. | |

CAS No. |

117-80-6 | |

| Record name | DICHLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloro-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28BKZ2J9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

379.4 °F (USCG, 1999), 195 °C, Melting Point: greater than or equal to 188 °C /Technical Grade/ | |

| Record name | DICHLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dichlone's Mechanism of Action in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a quinone-based fungicide with a broad spectrum of activity. Its efficacy stems from a multi-site mechanism of action, making the development of resistance more challenging for fungal pathogens. This technical guide provides a detailed overview of the core mechanisms by which this compound exerts its fungicidal effects. The primary modes of action involve the disruption of cellular respiration, alteration of cell membrane permeability, and inactivation of critical enzymes through covalent modification of sulfhydryl groups. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the proposed molecular interactions and pathways.

Core Mechanisms of Action

This compound's fungitoxicity is not attributed to a single target but rather to a cascade of disruptive effects on fundamental cellular processes.

Inhibition of Fungal Respiration

This compound is a potent inhibitor of mitochondrial respiration. It interferes with the electron transport chain (ETC), the primary site of ATP synthesis in aerobic organisms. By acting as an electron acceptor, this compound can create a bypass in the electron flow, effectively uncoupling oxidative phosphorylation.[1] This disruption leads to a rapid depletion of cellular ATP, starving the fungus of the energy required for essential metabolic processes, growth, and proliferation.

Alteration of Cell Membrane Permeability

A significant aspect of this compound's mechanism is its ability to compromise the integrity of the fungal cell membrane.[1] Direct interaction with membrane components leads to an increase in permeability, resulting in the leakage of vital intracellular contents, such as potassium ions.[1] This loss of ionic homeostasis disrupts the electrochemical gradients necessary for nutrient transport and other membrane-dependent functions, ultimately contributing to cell death. Furthermore, this compound has been shown to inhibit membrane-associated enzymes like Na+/K+-ATPase, further exacerbating the disruption of ion transport.[1]

Inactivation of Sulfhydryl-Containing Enzymes

This compound is highly reactive with sulfhydryl (-SH) groups present in the cysteine residues of proteins. This reactivity is a cornerstone of its broad-spectrum fungicidal activity. Through a process of arylation, this compound forms covalent bonds with these sulfhydryl groups, leading to the irreversible inactivation of a wide range of essential enzymes.[1] Enzymes involved in key metabolic pathways, such as glycolysis and the citric acid cycle, are particularly susceptible. The inhibition of these enzymes disrupts central carbon metabolism and the production of essential precursors for biosynthesis.

Induction of Oxidative Stress

The redox cycling of this compound within the fungal cell is a significant contributor to its toxicity. This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to generate superoxide (B77818) radicals (O₂⁻). The regeneration of the parent quinone allows this cycle to continue, leading to the accumulation of reactive oxygen species (ROS). This surge in ROS induces a state of severe oxidative stress, overwhelming the fungal cell's antioxidant defenses, such as glutathione (B108866). The resulting oxidative damage to lipids, proteins, and DNA is a major factor in this compound-induced cell death.

Quantitative Data

While extensive quantitative data for this compound's effects on specific fungal enzymes is limited in readily available literature, studies on analogous systems provide insight into its inhibitory potential. The following table includes Minimum Inhibitory Concentration (MIC) values for a related naphthoquinone and IC50 values for this compound against a non-fungal enzyme, which illustrates its potent enzyme-inhibiting capabilities.

| Parameter | Test Organism/Enzyme | Value | Reference |

| IC50 | Jack Bean Urease | 4.2 µM (20 min incubation) | [1] |

| IC50 | Jack Bean Urease | 2.9 µM (60 min incubation) | [1] |

| MIC | Candida albicans (for 2-arylamino-3-chloro-1,4-naphthoquinone derivatives) | 78.12 µg/mL | [2] |

Note: The IC50 values for urease, a non-fungal enzyme, are provided to demonstrate the potent enzyme inhibitory action of this compound. Further research is needed to determine the specific IC50 values for key fungal metabolic enzymes.

Experimental Protocols

The following sections describe generalized protocols that can be adapted to investigate the multifaceted mechanism of action of this compound in fungi.

Assay for Inhibition of Fungal Respiration

This protocol outlines a method to measure the effect of this compound on fungal oxygen consumption using a Clark-type oxygen electrode.

-

Fungal Culture: Grow the desired fungal species (e.g., Saccharomyces cerevisiae, Aspergillus niger) in a suitable liquid medium to mid-log phase.

-

Cell Preparation: Harvest the fungal cells by centrifugation, wash twice with a sterile buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0), and resuspend in the same buffer to a known cell density.

-

Oxygen Consumption Measurement:

-

Add a defined volume of the cell suspension to the oxygen electrode chamber containing respiration buffer (e.g., phosphate buffer with a carbon source like glucose).

-

Allow the basal oxygen consumption rate to stabilize.

-

Introduce a known concentration of this compound (dissolved in a suitable solvent like DMSO) into the chamber.

-

Record the change in the rate of oxygen consumption over time.

-

-

Data Analysis: Calculate the percentage inhibition of respiration at different this compound concentrations to determine the IC50 value.

Membrane Permeability Assay (Ion Leakage)

This protocol measures the leakage of intracellular ions, such as potassium, as an indicator of membrane damage.

-

Fungal Culture and Preparation: Prepare a fungal cell suspension as described in section 3.1.

-

Exposure to this compound:

-

Incubate aliquots of the cell suspension with various concentrations of this compound (and a solvent control) for a defined period (e.g., 30, 60, 120 minutes).

-

-

Measurement of Ion Leakage:

-

Separate the fungal cells from the supernatant by centrifugation.

-

Measure the concentration of potassium ions in the supernatant using an ion-selective electrode or atomic absorption spectroscopy.

-

-

Data Analysis: Express the ion leakage as a percentage of the total intracellular ion content (determined by boiling or lysing a separate aliquot of cells).

Glutathione Depletion and ROS Production Assay

This protocol uses fluorescent probes to quantify intracellular glutathione (GSH) depletion and reactive oxygen species (ROS) production.

-

Fungal Culture and Staining:

-

Grow the fungal culture to the desired phase.

-

For ROS detection, incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

-

For GSH measurement, a probe like monochlorobimane (B1663430) can be used.

-

-

This compound Treatment: Expose the stained cells to different concentrations of this compound for a specified time.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the cell suspension using a fluorometer or a fluorescence microscope. An increase in DCF fluorescence indicates ROS production, while a decrease in monochlorobimane fluorescence indicates GSH depletion.

-

-

Data Analysis: Quantify the change in fluorescence relative to untreated controls.

Visualizations of Pathways and Workflows

Core Mechanism of Action of this compound

Caption: Overview of the multi-site mechanism of action of this compound in a fungal cell.

Putative Signaling Pathway Activation by this compound-Induced Oxidative Stress

Caption: Hypothesized activation of the HOG/MAPK signaling pathway in response to this compound-induced oxidative stress.

Experimental Workflow for Assessing this compound's Antifungal Mechanism

Caption: A generalized experimental workflow for the comprehensive analysis of this compound's antifungal mechanism of action.

Conclusion and Future Directions

This compound's efficacy as a fungicide is rooted in its ability to simultaneously attack multiple, essential cellular processes in fungi. This multi-site mechanism, encompassing respiratory inhibition, membrane disruption, enzyme inactivation, and the induction of oxidative stress, presents a formidable challenge to the development of fungal resistance.

For drug development professionals, understanding this multifaceted mechanism is crucial. While this compound itself may have limited modern applications due to environmental and toxicological concerns, its core functionalities offer a blueprint for the design of novel antifungal agents. Future research should focus on:

-

Targeted Quinone Derivatives: Synthesizing novel quinone derivatives that retain the multi-site inhibitory properties of this compound but exhibit greater selectivity for fungal targets and reduced off-target toxicity.

-

Proteomic and Transcriptomic Analyses: Performing comprehensive proteomic and transcriptomic studies on fungi treated with this compound or its analogs to identify the full spectrum of protein targets and cellular response pathways. This would provide a more granular understanding of its mechanism and potentially reveal novel drug targets.

-

Synergistic Combinations: Investigating the synergistic effects of sub-lethal doses of this compound-like compounds with other single-target fungicides to enhance efficacy and combat resistance.

By dissecting the robust and multifaceted mechanism of action of this compound, researchers can glean valuable insights for the development of the next generation of durable and effective antifungal therapies.

References

chemical synthesis of 2,3-dichloro-1,4-naphthoquinone

An In-depth Technical Guide to the Chemical Synthesis of 2,3-Dichloro-1,4-Naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-1,4-naphthoquinone, commonly known as Dichlone, is a significant compound in the quinone family.[1] It serves as a versatile precursor in organic synthesis for creating a variety of heterocyclic quinones and other derivatives with diverse biological activities.[2][3] this compound itself is a potent fungicide and algicide, historically used in agriculture to protect fruits, vegetables, and other crops.[1] It is also utilized as a wood preservative and in the manufacturing of dyestuffs.[4] The reactivity of its C-2 and C-3 positions towards nucleophilic attack makes it a valuable starting material for developing novel compounds with potential applications in medicine, including anticancer, antifungal, and antibacterial agents.[2][5] This guide provides a detailed overview of the primary synthetic routes to 2,3-dichloro-1,4-naphthoquinone, complete with experimental protocols, quantitative data, and process workflows.

Core Synthetic Pathways

The synthesis of 2,3-dichloro-1,4-naphthoquinone can be achieved through several distinct pathways, primarily differing in the choice of starting material. The most prominent and industrially relevant methods include:

-

Synthesis from Naphthalene (B1677914): A multi-step process involving the chlorination and subsequent oxidation of naphthalene.[1][4][6]

-

Synthesis from 1,4-Naphthoquinone (B94277): A more direct route involving the direct chlorination of the naphthoquinone core.[2][6][7]

-

Synthesis from Other Precursors: Alternative methods starting from compounds like α-naphthol or 1-naphthylamine-4-sodium sulfonate have also been reported.[2][6]

This guide will focus on the two primary routes: synthesis from naphthalene and synthesis from 1,4-naphthoquinone.

Synthesis Route 1: From Naphthalene

This pathway involves a four-step process that transforms naphthalene into the target compound. It begins with an addition chlorination, followed by hydrolysis, oxidation, and finally a substitutive chlorination.[4]

Experimental Protocol

Step 1: Synthesis of 1,2,3,4-Tetrachloro-1,2,3,4-tetrahydronaphthalene [4]

-

Form a solution of naphthalene in an inert halogenated solvent such as carbon tetrachloride.

-

Cool the solution to a temperature between 20-60°C. An ice bath may be necessary to manage the exothermic reaction.[4]

-

While exposing the solution to a light source (e.g., a sunlamp), bubble approximately two moles of gaseous chlorine per mole of naphthalene through the mixture.[4]

-

Maintain the temperature within the 39-42°C range for optimal results.[4]

-

After the chlorine addition is complete, continue stirring and illumination for an additional period (e.g., 15 minutes) to ensure the reaction goes to completion.[4]

-

The crude product, 1,2,3,4-tetrachloro-1,2,3,4-tetrahydronaphthalene, is recovered by removing the solvent via distillation under reduced pressure.[4]

Step 2: Hydrolysis to 1,4-Dihydroxy-2,3-dichloro-1,2,3,4-tetrahydronaphthalene [4]

-

The crude product from Step 1 is refluxed with water.

-

The reflux is continued for a period of 15 to 30 hours to ensure complete hydrolysis.[4]

Step 3: Oxidation to 2-Chloro-1,4-naphthoquinone (B24044) [4]

-

The reaction mass from Step 2 is oxidized to form 2-chloro-1,4-naphthoquinone.

-

Nitric acid is the preferred oxidant, though others like potassium dichromate or chlorine can also be used.[4]

Step 4: Chlorination to 2,3-Dichloro-1,4-naphthoquinone [4]

-

Dissolve the crude 2-chloro-1,4-naphthoquinone from Step 3 in acetic acid and heat the solution to 80°C.

-

Add a catalytic amount of iodine crystals (e.g., 4 grams for a 200g scale reaction).[4]

-

Saturate the solution with gaseous chlorine, ensuring the gas is introduced below the surface of the mixture.

-

Heat the reaction to 115°C and maintain for 1.5 hours, continuing the chlorine addition throughout.[4]

-

Cool the solution in an ice bath to 25°C to precipitate the product.

-

The solid 2,3-dichloro-1,4-naphthoquinone is collected by filtration. Further product can be obtained by concentrating the filtrate.[4] The final product presents as yellow crystals with a melting point of 193°C.[1][4]

Quantitative Data Summary

| Parameter | Step 1: Chlorination | Step 2: Hydrolysis | Step 3: Oxidation | Step 4: Final Chlorination |

| Key Reagents | Naphthalene, Gaseous Chlorine | 1,2,3,4-tetrachloro... | 1,4-dihydroxy-2,3-dichloro... | 2-Chloro-1,4-naphthoquinone, Gaseous Chlorine |

| Solvent | Carbon Tetrachloride | Water | Not specified | Acetic Acid |

| Catalyst | Light | None | Nitric Acid (preferred) | Iodine |

| Temperature | 20-60°C (39-42°C optimal)[4] | Reflux | 70-100°C (with Nitric Acid)[4] | 115°C[4] |

| Reaction Time | ~2-3 hours[4] | 15-30 hours[4] | Not specified | 1.5 hours[4] |

| Yield | Substantially quantitative[4] | Not specified | Not specified | 80% (based on 2-chloronaphthoquinone)[4] |

Experimental Workflow Diagram

Caption: Workflow for the multi-step synthesis from naphthalene.

Synthesis Route 2: From 1,4-Naphthoquinone

A more direct approach involves the direct chlorination of 1,4-naphthoquinone. This method is often preferred for laboratory-scale synthesis due to fewer steps. The reaction can be carried out in different solvents and with various catalysts.[2][8]

Experimental Protocol

This protocol describes a general method for the chlorination of 1,4-naphthoquinone in methanol (B129727).[8]

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and condenser, dissolve 1,4-naphthoquinone in methanol.

-

To this solution, add concentrated hydrochloric acid.

-

Cool the reaction mixture in an ice bath.

-

Bubble chlorine gas through the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, the precipitated product is collected by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water, followed by a small amount of cold methanol to remove impurities.

-

Dry the resulting yellow crystalline solid, 2,3-dichloro-1,4-naphthoquinone, under a vacuum.

An alternative procedure uses acetic acid as the solvent and an iodine catalyst.[4] Another approach involves using nitrobenzene (B124822) as the reaction medium with a catalyst like hydrous FeCl₃, which involves a two-stage temperature process (first stage <45°C, second stage >60°C).[7]

Quantitative Data Summary

| Parameter | Method 1: Methanol/HCl [8] | Method 2: Acetic Acid/Iodine [4] | Method 3: Nitrobenzene/FeCl₃·6H₂O [7] |

| Key Reagents | 1,4-Naphthoquinone, Chlorine Gas | 1,4-Naphthoquinone, Chlorine Gas | 1,4-Naphthoquinone, Chlorine Gas |

| Solvent | Methanol | Acetic Acid | Nitrobenzene |

| Catalyst/Additive | Concentrated HCl | Iodine | Hydrous Ferric Chloride (FeCl₃·6H₂O) |

| Temperature | Ice bath temperature | Heated | Stage 1: <45°C, Stage 2: >60°C |

| Reaction Time | Monitored by TLC | Not specified | Stage 1: ~4 hours, Stage 2: ~4 hours |

| Yield | High[8] | High | Not specified |

Experimental Workflow Diagram

Caption: Workflow for the direct chlorination of 1,4-naphthoquinone.

Conclusion

The is well-established, with robust methods available from common starting materials like naphthalene and 1,4-naphthoquinone. The choice of synthetic route may depend on factors such as the desired scale of production, available starting materials, and process economics. The multi-step synthesis from naphthalene is suitable for large-scale industrial production, while the direct chlorination of 1,4-naphthoquinone offers a more straightforward and rapid procedure for laboratory-scale applications. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones - Google Patents [patents.google.com]

- 7. US2975196A - Chlorination of naphthoquinone - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Dichlone: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a quinone-class fungicide and algaecide.[1] It has been utilized in agricultural applications for fruits, vegetables, and field crops, as well as for controlling blue-green algae.[1][2] Understanding the fundamental physical and chemical properties of this compound is crucial for its application, environmental fate assessment, and for researchers exploring its potential in drug development, particularly given its activity as a DNA methylation inhibitor and an inducer of oxidative stress. This technical guide provides an in-depth overview of this compound's core physical and chemical characteristics, detailed experimental methodologies for their determination, and a visualization of its known signaling pathways.

Physical and Chemical Properties

This compound is a yellow crystalline solid.[3] The following tables summarize its key quantitative physical and chemical properties.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₄Cl₂O₂ | [3][4] |

| Molecular Weight | 227.04 g/mol | [3][4] |

| Melting Point | 193 - 197 °C (379.4 - 386.6 °F) | [2][3][4] |

| Boiling Point | 275 °C (527 °F) at 2 mmHg; Sublimes | [2][3][4] |

| Vapor Pressure | 1.1 x 10⁻⁶ mmHg at 25 °C | [3] |

| Appearance | Golden yellow needles or leaflets from alcohol | [3] |

Table 2: Chemical Properties and Solubility of this compound

| Property | Value | Source(s) |

| CAS Number | 117-80-6 | [4] |

| Water Solubility | 0.1 mg/L at 25 °C | [3] |

| Solubility in Organic Solvents | - Approx. 4% in xylene and o-dichlorobenzene- Moderately soluble in acetone, ether, and benzene | [3] |

| Octanol-Water Partition Coefficient (Log P) | 3.25 | [3] |

| Stability | Stable in dry state to light and heat. In solution, slowly decomposed by light. Stable in acidic media, hydrolyzed by alkalis. | [3] |

| Reactivity | Reacts with strong oxidizing agents. As a halogenated ketone, it can be reactive with many acids and bases. | [3] |

| Decomposition | Emits toxic fumes of chlorine when heated to decomposition. Photodegradation in the presence of cyanidin (B77932) leads to stepwise dechlorination. | [5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the Thiele tube method or a Melting Point Apparatus (e.g., Mel-Temp) .

Principle: A small, finely powdered sample of the crystalline solid is heated slowly and uniformly. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure substance.

Procedure (Thiele Tube Method):

-

A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

The temperature is raised at a rate of 1-2 °C per minute as the melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded.

Boiling Point Determination

As this compound sublimes, its boiling point is determined under reduced pressure. The distillation method or a modified Thiele tube method can be employed.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. For solids that sublime or decompose at atmospheric pressure, the boiling point is determined at a reduced pressure.

Procedure (Distillation Method at Reduced Pressure):

-

A small sample of this compound is placed in a distillation flask.

-

The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 2 mmHg).

-

The flask is heated gently.

-

The temperature of the vapor that distills and condenses is recorded as the boiling point at that specific pressure.

Water Solubility Determination

The shake-flask method is a standard procedure for determining the water solubility of sparingly soluble substances like this compound.

Principle: An excess amount of the solid is equilibrated with water at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined analytically.

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the mixture is allowed to stand to let undissolved particles settle.

-

A sample of the aqueous phase is carefully removed, ensuring no solid particles are included (centrifugation or filtration may be necessary).

-

The concentration of this compound in the water sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (Log P) Determination

The shake-flask method is the classical method for determining the octanol-water partition coefficient. Alternatively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used as a reliable estimation method.

Principle (Shake-Flask Method): The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. Log P is the logarithm of this ratio.

Procedure (Shake-Flask Method):

-

A known amount of this compound is dissolved in either n-octanol or water.

-

The solution is placed in a separatory funnel with the other solvent (water or n-octanol, respectively). Both solvents should be pre-saturated with each other.

-

The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely.

-

Samples are taken from both the n-octanol and the aqueous layers.

-

The concentration of this compound in each sample is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient is calculated as P = [Concentration in octanol] / [Concentration in water].

Vapor Pressure Determination

Given the low vapor pressure of this compound, methods such as the gas saturation method or the effusion method (Knudsen cell) are appropriate, as described in OECD Guideline 104.

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation of the gas with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Procedure (Gas Saturation Method):

-

A sample of this compound is placed in a thermostatically controlled chamber.

-

A slow, controlled stream of an inert gas (e.g., nitrogen or argon) is passed over the sample.

-

The gas, now saturated with this compound vapor, is passed through a trap (e.g., a sorbent tube) that collects the this compound.

-

The amount of this compound collected in the trap is quantified using an analytical technique like Gas Chromatography (GC) or HPLC.

-

The vapor pressure is calculated based on the volume of gas passed and the amount of substance collected.

Chemical Stability and Photodegradation

Chemical Stability: The chemical stability of this compound is assessed by subjecting it to various conditions as outlined in guidelines such as those from the OECD or EMA.

Procedure:

-

Samples of this compound are stored under controlled conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).

-

The stability in aqueous solutions is tested at different pH values (e.g., acidic, neutral, and alkaline).

-

At specified time intervals, samples are withdrawn and analyzed for the amount of remaining this compound and the formation of degradation products using a stability-indicating HPLC method.

Photodegradation: Photodegradation studies are conducted to determine the effect of light on the stability of this compound.

Procedure:

-

Solutions of this compound in a photochemically inert solvent or thin films on a solid support are exposed to a light source that mimics natural sunlight (e.g., a xenon lamp).

-

Control samples are kept in the dark under the same temperature conditions.

-

At various time points, the concentration of this compound and any major photodegradants are analyzed by HPLC.

-

The photodegradation pathway can be elucidated by identifying the structures of the degradation products, for instance, through LC-MS/MS. Studies have shown that in the presence of cyanidin, this compound undergoes stepwise photoreductive dechlorination.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through at least two distinct mechanisms: inhibition of DNA methylation and induction of oxidative stress.

DNA Methylation Inhibition

This compound has been identified as a potent inhibitor of the DNA methyltransferase 3A/3L (DNMT3A/3L) catalytic complex. DNA methylation is a crucial epigenetic mechanism that regulates gene expression. By inhibiting DNMT3A, this compound can lead to the demethylation of DNA, potentially reactivating silenced genes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: USR 604) [sitem.herts.ac.uk]

- 3. This compound | C10H4Cl2O2 | CID 8342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Selective, stepwise photodegradation of chlorothalonil, dichlobenil and dichloro- and trichloro-isophthalonitriles enhanced by cyanidin in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichlone Solubility: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Dichlone (2,3-dichloro-1,4-naphthoquinone) in common laboratory solvents. Understanding the solubility of this fungicide and algicide is critical for a variety of research and development applications, including formulation development, toxicological studies, and environmental fate analysis.

Core Physical and Chemical Properties of this compound

This compound is a yellow crystalline solid with the chemical formula C₁₀H₄Cl₂O₂ and a molar mass of 227.04 g/mol .[1] Its melting point is approximately 193-195 °C.[2][3] While stable in acidic media, it undergoes hydrolysis in alkaline solutions.[2][4] In its dry state, this compound is stable to light and heat; however, in solution, it can slowly decompose when exposed to light.[2][4]

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative solubility data for this compound in water and a range of common organic laboratory solvents. This data is crucial for selecting appropriate solvent systems for experimental work.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.1 ppm (mg/L)[1][4] |

| Dioxane | 25 | 6.2 g / 100 g of solution[5] |

| Xylene | 25 | 5.6 g / 100 g of solution[5] |

| Benzene | 25 | 4.1 g / 100 g of solution[5] |

| Dimethyl Formamide | 25 | 4.2 g / 100 g of solution[5] |

| Chloroform | 25 | 2.9 g / 100 g of solution[5] |

| Acetone | 25 | 2.3 g / 100 g of solution[5] |

| Ethyl Acetate | 25 | 1.8 g / 100 g of solution[5] |

| Glacial Acetic Acid | 25 | 1.1 g / 100 g of solution[5] |

| Ethyl Alcohol | 25 | 0.38 g / 100 g of solution[5] |

| Diethyl Ether | 25 | 0.37 g / 100 g of solution[5] |

Note: The solubility in many organic solvents is described qualitatively as "moderately soluble" and "sparingly soluble in alcohols." The quantitative data presented above provides more specific values for comparison.[2][4]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), provide a framework for obtaining reliable and reproducible data. The following is a generalized experimental protocol for determining the solubility of a substance like this compound in an organic solvent, based on the widely used shake-flask method.

Protocol: Shake-Flask Method for Organic Solvents

1. Principle:

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

2. Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

-

Glass vials with screw caps

3. Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standards of known this compound concentrations in the same solvent must be used for quantification.

-

4. Data Calculation:

The solubility (S) is calculated using the following formula:

S (g/L) = C * D

Where:

-

C is the concentration of this compound in the diluted sample as determined by the analytical method (g/L).

-

D is the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H4Cl2O2 | CID 8342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound, this compound manufacturer ::2,3 - dichloro-1,4-naphthoquinone,2,3 - dichloro-1,4-naphthoquinone,C10 H4 CL2 O2,CAS 117-80-6,Indian Manufacturer of chloranil [this compound.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Dichlone: A Technical Guide to its Historical Development and Fungicidal Use

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a synthetic organic compound that was historically significant as a broad-spectrum fungicide and algicide. Introduced in the 1940s, it saw widespread use in agriculture for seed treatment and foliar application to control a variety of fungal diseases on fruits, vegetables, and field crops. Its mechanism of action is primarily attributed to its ability to react with sulfhydryl groups in fungal enzymes and its interference with the mitochondrial electron transport chain. Despite its effectiveness, the use of this compound has largely become obsolete due to the development of more selective and less environmentally persistent fungicides, as well as concerns regarding its potential environmental impact. This guide provides a comprehensive overview of the historical development, fungicidal applications, and underlying scientific principles of this compound.

Historical Development

The development of this compound emerged from the broader expansion of synthetic organic pesticides in the mid-20th century. Its introduction marked a significant advancement from the heavy metal-based fungicides that were prevalent at the time.

Discovery and Commercial Introduction

This compound was among the early synthetic organic fungicides developed and was introduced around 1940.[1][2] It was recognized for its effectiveness as a broad-spectrum seed treatment, offering protection against a range of seed-borne and soil-borne fungal pathogens.[1] The commercial development of this compound was significantly advanced by companies such as the United States Rubber Company, which later became Uniroyal Chemical Co.[3][4][5] Uniroyal, along with other companies like FMC and Chevron, marketed this compound under various trade names, including Phygon and Quintar.[3][6]

Patent History

Decline in Use

The use of this compound has significantly declined, and it is now considered largely obsolete in many parts of the world.[3][8] This decline can be attributed to several factors, including the development of more target-specific and systemic fungicides with lower application rates and improved environmental profiles.[9] Concerns over its persistence in the environment and potential toxicity to non-target organisms also contributed to its displacement by newer chemistries.[10]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₄Cl₂O₂ | [11] |

| Molar Mass | 227.04 g/mol | [11] |

| Appearance | Yellow crystalline solid | [11][12] |

| Melting Point | 193 °C | [6] |

| Water Solubility | 0.1 mg/L | [8] |

| Vapor Pressure | 1.1 x 10⁻⁶ mm Hg | [12] |

| Log Kow | 2.65 (estimated) | [12] |

| Acute Oral LD50 (rat) | 1300 mg/kg | [13] |

Fungicidal Applications and Efficacy

This compound was utilized in a variety of agricultural and non-agricultural settings for the control of fungal and algal growth.

Agricultural Uses

As a versatile fungicide, this compound was applied to a range of crops to manage economically important diseases.[14]

-

Fruit Crops: It was used to control apple scab (Venturia inaequalis), brown rot, and blossom blight on apples, pears, plums, and cherries.[3][14]

-

Vegetables and Field Crops: this compound was also employed as a seed treatment for various vegetables and field crops to protect against damping-off and other seedling diseases.[1]

Non-Agricultural Uses

Beyond crop protection, this compound was effective as an algicide for controlling blue-green algae in ponds and other aquatic environments.[3][6]

Efficacy Data

While extensive modern efficacy data is limited due to its obsolete status, historical data indicated its effectiveness. The following table provides a qualitative summary of its efficacy against various pathogens.

| Pathogen | Disease | Efficacy Rating | Reference |

| Venturia inaequalis | Apple Scab | Good | [14] |

| Seed-borne fungi | Damping-off | Good | [1] |

| Various algae | Algal blooms | Good | [3] |

Efficacy ratings are qualitative and based on historical use patterns.

Mechanism of Action

The fungicidal activity of this compound is attributed to its chemical reactivity, which disrupts essential cellular processes in fungi.

Reaction with Thiol Groups

This compound is known to react with thiol (sulfhydryl) groups of amino acids, such as cysteine, which are crucial components of many enzymes.[7][15] This reaction can inactivate essential enzymes involved in cellular respiration and other metabolic pathways, leading to fungal cell death.

Interference with Mitochondrial Respiration

A primary target of this compound is the mitochondrial electron transport chain (ETC).[16][17] By interfering with the flow of electrons, this compound disrupts the production of ATP, the main energy currency of the cell. Evidence suggests that quinone-based fungicides can interact with components of the ETC, though the exact binding site for this compound is not as well-characterized as for some other fungicides. The inhibition of key enzymes in the Krebs cycle, such as succinate (B1194679) dehydrogenase (Complex II of the ETC), has been proposed as a potential mechanism.

Environmental Fate and Persistence

The environmental behavior of this compound was a factor in its eventual decline in use.

| Environmental Compartment | Half-life/Persistence | Reference |

| Soil | 1-4 days (moist soil) | [12] |

| Water (pH 7, 29°C) | 5 days | [12] |

| Bioconcentration Factor (BCF) | 3 (estimated, low potential) | [12] |

This compound is relatively immobile in soil and is not expected to leach significantly into groundwater.[12] Its degradation in moist environments is primarily abiotic, with some contribution from microbial activity.[12]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the concentration of this compound that effectively inhibits the mycelial growth of a target fungus (e.g., Botrytis cinerea).

Materials:

-

Pure culture of the target fungus on Potato Dextrose Agar (PDA).

-

Sterile PDA medium.

-

This compound stock solution of known concentration in a suitable solvent (e.g., acetone).

-

Sterile petri dishes (90 mm).

-

Sterile cork borer (5 mm diameter).

-

Incubator.

Procedure:

-

Preparation of Fungicide-Amended Media: A series of PDA plates are prepared with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). This is achieved by adding the appropriate volume of the this compound stock solution to molten PDA before pouring the plates. A control set of plates containing only the solvent is also prepared.

-

Inoculation: A 5 mm mycelial plug is taken from the actively growing edge of a pure culture of the target fungus and placed in the center of each fungicide-amended and control plate.

-

Incubation: The inoculated plates are incubated in the dark at a temperature optimal for the growth of the target fungus (e.g., 20-25°C).

-

Data Collection: The diameter of the fungal colony on each plate is measured at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration of this compound relative to the growth on the control plates. The EC50 value (the concentration of fungicide that causes 50% inhibition of mycelial growth) is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Conclusion

This compound represents an important chapter in the history of fungicide development, offering a significant improvement over the inorganic compounds that preceded it. Its broad-spectrum activity made it a valuable tool for disease management in a variety of crops for several decades. However, the evolution of fungicide science has led to the development of more targeted, effective, and environmentally benign alternatives, rendering this compound largely obsolete. Understanding the history, mechanism of action, and eventual decline of this compound provides valuable insights for the ongoing development of sustainable and effective crop protection strategies.

References

- 1. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Glutathione S-Transferase with Activity towards cis-1,2-Dichloroepoxyethane Is Involved in Isoprene Utilization by Rhodococcus sp. Strain AD45 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics | PLOS One [journals.plos.org]

- 8. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (Ref: USR 604) [sitem.herts.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | MDPI [mdpi.com]

An In-depth Technical Guide to the Biochemical Pathways Inhibited by Dichlone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlone (2,3-dichloro-1,4-naphthoquinone) is a quinone-based compound historically used as a fungicide and algicide. Beyond its agricultural applications, this compound exhibits significant biochemical activity, primarily through the inhibition of critical metabolic pathways. This technical guide provides a comprehensive overview of the biochemical mechanisms affected by this compound, with a focus on its inhibitory effects on cellular respiration. Drawing from available scientific literature, this document details the targeted enzymes, presents quantitative data on its inhibitory action, and outlines experimental protocols for further investigation. The information is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development exploring the multifaceted effects of this compound.

Introduction

This compound's biological activity stems from its reactive quinone structure, which allows it to interact with various cellular components, most notably enzymes containing thiol groups. This reactivity leads to the disruption of essential biochemical pathways, ultimately resulting in cellular dysfunction and death. This guide will delve into the specific pathways inhibited by this compound, including key stages of cellular respiration and its interaction with thiol-containing enzymes.

Inhibition of Cellular Respiration

This compound has been shown to inhibit the oxidation of several key metabolic substrates, including glucose, acetate, pyruvate, and alpha-ketoglutarate[1]. This broad inhibitory action points to a disruption of central metabolic hubs, namely the Krebs cycle and oxidative phosphorylation.

The Krebs Cycle: A Primary Target

The Krebs cycle, also known as the citric acid cycle, is a series of enzyme-catalyzed chemical reactions central to aerobic respiration. Several key enzymes within this cycle contain reactive thiol groups in their active sites, making them susceptible to inhibition by this compound.

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): Similar to PDC, this multi-enzyme complex is a critical control point in the Krebs cycle and contains thiol groups essential for its function.

-

Succinate Dehydrogenase (SDH/Complex II): As a component of both the Krebs cycle and the electron transport chain, inhibition of SDH would have profound effects on cellular respiration.

-

Malate Dehydrogenase (MDH): This enzyme catalyzes the final step of the Krebs cycle.

The inhibition of these key dehydrogenases would lead to a bottleneck in the Krebs cycle, preventing the generation of reduced coenzymes (NADH and FADH₂) necessary for ATP production via oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation

In addition to direct enzyme inhibition, this compound acts as an uncoupler of oxidative phosphorylation. Uncoupling agents disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, dissipating the energy as heat. This effect of this compound contributes significantly to its cellular toxicity by depleting the cell's primary energy currency.

Interaction with Thiol-Containing Enzymes

A primary mechanism of this compound's toxicity is its high reactivity towards thiol (-SH) groups, particularly the cysteine residues within proteins[1]. This interaction can lead to the irreversible inactivation of numerous enzymes.

Glutathione (B108866) S-Transferases (GSTs)

GSTs are a family of enzymes crucial for detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of xenobiotics. Inhibition of GSTs by this compound can impair the cell's ability to neutralize harmful compounds, leading to an accumulation of toxic substances and increased oxidative stress.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a key enzyme in glycolysis that contains a critical cysteine residue in its active site. While direct inhibitory data for this compound on GAPDH is limited, its known reactivity with thiols makes GAPDH a probable target. Inhibition of GAPDH would halt glycolysis, further contributing to the disruption of cellular energy metabolism.

Quantitative Data on this compound Inhibition

While specific IC50 and Ki values for this compound's inhibition of many key metabolic enzymes are not extensively documented in publicly available literature, the following table summarizes the available quantitative data. Further research is warranted to fully characterize the inhibitory profile of this compound against a broader range of enzymatic targets.

| Target Enzyme/Process | Organism/System | IC50/Ki Value | Reference |

| Glutathione S-Transferase (GST) | Van Lake fish liver | Ki = 0.17 ± 0.01 mM (for 2,4-D DMA, a related compound) | [2] |

Note: Data for closely related compounds are included for comparative purposes where direct data for this compound is unavailable. Researchers should interpret these values with caution.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the biochemical effects of this compound.

Assay for Thiol Reactivity of this compound

Objective: To determine the reactivity of this compound with thiol-containing molecules.

Principle: This assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to quantify the reduction in free thiol groups in the presence of this compound.

Materials:

-

This compound

-

N-acetylcysteine (or other model thiol)

-

DTNB solution (5 mg/mL in 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of N-acetylcysteine in the phosphate buffer.

-

In a 96-well plate, add varying concentrations of this compound to the N-acetylcysteine solution. Include a control with no this compound.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Add the DTNB solution to each well.

-

Measure the absorbance at 412 nm.

-

Calculate the percentage of thiol depletion for each this compound concentration.

Measurement of Mitochondrial Respiration and Uncoupling

Objective: To assess the effect of this compound on mitochondrial oxygen consumption and determine its uncoupling activity.

Principle: High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k or a Seahorse XF Analyzer) is used to measure the oxygen consumption rate (OCR) of isolated mitochondria or intact cells in the presence of various substrates and inhibitors.

Materials:

-

Isolated mitochondria or cultured cells

-

Respiration medium (e.g., MiR05)

-

Substrates for different respiratory chain complexes (e.g., pyruvate, malate, succinate)

-

Inhibitors of the electron transport chain (e.g., rotenone (B1679576), antimycin A)

-

ATP synthase inhibitor (e.g., oligomycin)

-

Uncoupler (e.g., FCCP as a positive control)

-

This compound

Procedure (using a Seahorse XF Analyzer):

-

Seed cells in a Seahorse XF cell culture microplate.

-

On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates.

-

Load the sensor cartridge with the compounds to be injected (this compound, oligomycin (B223565), FCCP, rotenone/antimycin A).

-

Perform a baseline measurement of the OCR.

-

Sequentially inject this compound at various concentrations and measure the change in OCR.

-

Inject oligomycin to determine ATP-linked respiration.

-

Inject FCCP to determine maximal respiration.

-

Inject rotenone and antimycin A to inhibit mitochondrial respiration and determine non-mitochondrial oxygen consumption.

-

Analyze the data to determine the effects of this compound on basal respiration, ATP production, and proton leak.

Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Principle: The lactate (B86563) dehydrogenase (LDH) cytotoxicity assay is a colorimetric assay that measures the release of LDH from damaged cells into the culture medium.

Materials:

-

Cultured cells

-

This compound

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours). Include untreated and maximum lysis controls.

-

After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

-

Incubate the plate at room temperature, protected from light.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity for each this compound concentration.

Visualizations

Signaling Pathways

Caption: Overview of biochemical pathways inhibited by this compound.

Experimental Workflow: Mitochondrial Respiration Assay

Caption: Workflow for assessing mitochondrial respiration with this compound.

Logical Relationship: this compound's Thiol Reactivity and Enzyme Inhibition

Caption: Mechanism of enzyme inhibition by this compound via thiol reactivity.

Conclusion

This compound exerts its potent biological effects through a multi-pronged attack on cellular metabolism. Its ability to inhibit key enzymes in the Krebs cycle and uncouple oxidative phosphorylation severely compromises cellular energy production. Furthermore, its high reactivity with thiol groups leads to the widespread inactivation of essential enzymes, including those involved in detoxification and glycolysis. This in-depth guide provides a foundational understanding of the biochemical pathways inhibited by this compound, offering valuable insights for researchers and professionals in related fields. Further quantitative studies are necessary to fully elucidate the specific inhibitory constants for a broader range of enzymatic targets.

References

Spectroscopic Analysis of Dichlone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Dichlone (2,3-dichloro-1,4-naphthoquinone), a chemical compound with historical significance as a fungicide and algicide. Understanding the spectral characteristics of this compound is fundamental for its identification, quantification, and the study of its chemical behavior. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are essential for confirming the identity and purity of the substance.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The structure contains two sets of chemically equivalent aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | Multiplet | 2H | H-5, H-8 |

| ~ 7.8 - 8.0 | Multiplet | 2H | H-6, H-7 |

Note: Predicted chemical shifts are based on the analysis of similar naphthoquinone structures. Actual experimental values may vary depending on the solvent and instrument parameters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbons, the chlorinated olefinic carbons, and the aromatic carbons. Due to symmetry, the ten carbon atoms will give rise to five unique signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 178 - 182 | C-1, C-4 (C=O) |

| ~ 145 - 150 | C-2, C-3 (C-Cl) |

| ~ 134 - 136 | C-6, C-7 |

| ~ 131 - 133 | C-4a, C-8a |

| ~ 127 - 129 | C-5, C-8 |

Note: Predicted chemical shifts are based on general values for substituted naphthoquinones and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

-